molecular formula C24H72O20Si16 B6292234 [3,5,7,9,11,13,15-heptakis(trimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-trimethylsilane CAS No. 51777-38-9

[3,5,7,9,11,13,15-heptakis(trimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-trimethylsilane

Cat. No.: B6292234
CAS No.: 51777-38-9
M. Wt: 1130.2 g/mol
InChI Key: VGCFDXBVURBJNA-UHFFFAOYSA-N
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Description

[3,5,7,9,11,13,15-heptakis(trimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-trimethylsilane is a complex organosilicon compound. It is characterized by its unique structure, which includes multiple trimethylsilyloxy groups and a pentacyclic framework. This compound is notable for its stability and versatility in various chemical applications.

Properties

IUPAC Name

[3,5,7,9,11,13,15-heptakis(trimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H72O20Si16/c1-45(2,3)25-53-33-54(26-46(4,5)6)36-57(29-49(13,14)15)38-55(34-53,27-47(7,8)9)40-59(31-51(19,20)21)41-56(35-53,28-48(10,11)12)39-58(37-54,30-50(16,17)18)43-60(42-57,44-59)32-52(22,23)24/h1-24H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCFDXBVURBJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H72O20Si16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1130.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [3,5,7,9,11,13,15-heptakis(trimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-trimethylsilane typically involves multiple steps. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of trimethylsilyloxy groups through silylation reactions. Industrial production methods may involve the use of specialized catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler siloxane compounds.

    Substitution: The trimethylsilyloxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated silanes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[3,5,7,9,11,13,15-heptakis(trimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-trimethylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Its stability and biocompatibility make it useful in the development of biomaterials and drug delivery systems.

    Medicine: It is explored for its potential in medical imaging and as a component in therapeutic formulations.

    Industry: It is utilized in the production of high-performance materials, coatings, and adhesives due to its unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The trimethylsilyloxy groups provide steric protection, enhancing the stability of the compound. The pentacyclic framework allows for specific interactions with biological molecules, making it effective in drug delivery and imaging applications. The pathways involved include binding to target proteins and facilitating the transport of therapeutic agents.

Comparison with Similar Compounds

Compared to other organosilicon compounds, [3,5,7,9,11,13,15-heptakis(trimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-trimethylsilane stands out due to its unique structure and stability. Similar compounds include:

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